molecular formula C17H22N2O7 B14938141 Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate

Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate

Cat. No.: B14938141
M. Wt: 366.4 g/mol
InChI Key: GLIUCFRHFXYASR-UHFFFAOYSA-N
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Description

Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with ethyl, dimethoxy, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and esterification to yield the final product . The reaction conditions often involve the use of organic solvents such as ethanol, and catalysts like sodium borohydride for reduction steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress of the reactions and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and substituted derivatives of the original compound. These products can be further utilized in various synthetic applications.

Scientific Research Applications

Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 1-(4,5-dimethoxy-2-nitrobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C17H22N2O7/c1-4-26-17(21)11-6-5-7-18(10-11)16(20)12-8-14(24-2)15(25-3)9-13(12)19(22)23/h8-9,11H,4-7,10H2,1-3H3

InChI Key

GLIUCFRHFXYASR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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